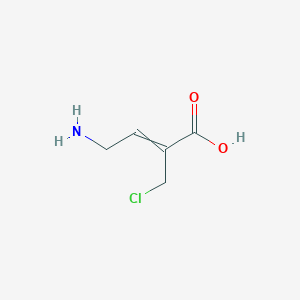

4-Amino-2-(chloromethyl)but-2-enoic acid

Description

4-Amino-2-(chloromethyl)but-2-enoic acid is a substituted butenoic acid derivative characterized by a conjugated enoic acid backbone, an amino group at the C4 position, and a chloromethyl substituent at C2. This compound combines reactive functional groups (amino, carboxylic acid, and chloromethyl), making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

CAS No. |

100702-84-9 |

|---|---|

Molecular Formula |

C5H8ClNO2 |

Molecular Weight |

149.57 g/mol |

IUPAC Name |

4-amino-2-(chloromethyl)but-2-enoic acid |

InChI |

InChI=1S/C5H8ClNO2/c6-3-4(1-2-7)5(8)9/h1H,2-3,7H2,(H,8,9) |

InChI Key |

VAUYYPSVXBBKLK-UHFFFAOYSA-N |

Canonical SMILES |

C(C=C(CCl)C(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid

- Structure: Features a 2-chlorobenzyl group attached to the amino moiety and an oxo group at C4 instead of a free amino group.

- Reactivity: The oxo group reduces nucleophilicity compared to the free amino group in the target compound. The aromatic chlorobenzyl substituent enhances hydrophobicity and may stabilize π-π interactions in crystal packing .

- Applications : Primarily used in biochemical reagent synthesis due to its rigid aromatic backbone.

(b) (2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid

- Structure: Contains an isopropylamino group and an oxo group at C3. The Z-configuration influences steric interactions.

- Physical Properties : Molecular weight 157.17 g/mol, with a topological polar surface area of 75.8 Ų, indicating moderate solubility in polar solvents .

- Applications : Used in custom synthesis for drug discovery, leveraging its stereochemistry for selective binding.

(c) Ethyl 4-amino-2-chlorobut-2-enoate

- Structure : Replaces the carboxylic acid with an ethyl ester and retains the chloromethyl group.

- Reactivity : The ester group enhances lipophilicity and alters hydrolysis kinetics compared to the carboxylic acid in the target compound.

- Applications : Serves as a precursor in peptide mimetics and prodrug design .

Substituent Effects on Reactivity and Stability

Toxicity and Handling

The amino and carboxylic acid groups may mitigate volatility, reducing inhalation risks compared to fully chlorinated ethers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.